molecular formula C4H10O3S B092394 2-Butanesulfonic acid CAS No. 16794-12-0

2-Butanesulfonic acid

Cat. No. B092394
CAS RN: 16794-12-0
M. Wt: 138.19 g/mol
InChI Key: BRXCDHOLJPJLLT-UHFFFAOYSA-N
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Description

2-Butanesulfonic acid, also known as butane sulfonic acid, is a compound that has been utilized in various chemical syntheses as a catalyst or a reactant. It is a sulfonic acid derivative of butane and is known for its role in facilitating reactions under mild and solvent-free conditions.

Synthesis Analysis

The synthesis of derivatives of 2-butanesulfonic acid, such as 4-(succinimido)-1-butane sulfonic acid, involves the reaction of succinimide with 1,4-butanesultone. This process is highlighted as being simpler and safer than the preparation of other sulfonic acid derivatives . The resulting compounds serve as efficient and reusable Brønsted acid catalysts for various organic syntheses.

Molecular Structure Analysis

The molecular structure of 2-butanesulfonic acid derivatives has been characterized using various spectrophotometric methods, including NMR and FT-IR techniques. Computational studies have also been performed to gain insight into the structure of these compounds, optimizing their geometry using DFT methods and confirming their conformation through theoretical calculations .

Chemical Reactions Analysis

2-Butanesulfonic acid and its derivatives have been reported to catalyze multiple chemical reactions. These include the synthesis of 1-amidoalkyl-2-naphthols, pyrano[4,3-b]pyran derivatives, and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s under solvent-free conditions . The catalysts demonstrate high yields, clean reactions, and the ability to be recycled without significant loss of activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butanesulfonic acid derivatives have been explored in various studies. For instance, N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts exhibit interesting thermophysical characteristics, with potential applications as ionic liquids and solid electrolytes. These salts have been shown to have low melting points and exhibit plastic crystal behavior at sub-ambient temperatures . Additionally, the electrochemical properties of these compounds have been investigated, revealing a wide electrochemical window .

Scientific Research Applications

  • Buffers in Physiological pH Range : 2-(N-Morpholino)ethanesulfonic acid (MES) and 4-(N-morpholino)butanesulfonic acid (MOBS) are used for pH control as standard buffers in physiological pH ranges of 5.5 to 6.7 (MES) and 6.9 to 8.3 (MOBS) (Taha & Lee, 2011).

  • Recovering Waste Alkaline Salts : A method for recovering perfluoro-n-butanesulfonic acid from waste alkaline salts and converting it into 2,2,2-trifluoroethyl ester alkylating agent, showing potential for industrial applications (Conte, Napoli, Scipioni, & Guerrato, 1991).

  • Synthesis of Polyaniline : Poly(4-anilino-1-butanesulfonic acid) sodium salt, synthesized from the electrochemical oxidation of 4-anilino-1-butanesulfonic acid sodium salt, demonstrated higher redox cyclability than unsubstituted polyaniline (Kim, Lee, Moon, Lee, & Rhee, 1994).

  • Nanosized N-Sulfonated Brönsted Acidic Catalyst : Utilized in the synthesis of polyhydroquinoline derivatives and 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, offering advantages like high yield and short reaction times under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016, 2018).

  • Biodiesel Synthesis : Polypyrrole functionalized by sulfonic acid synthesized from N-butanesulfonic acid pyrrole showed high efficiency in transesterification of rapeseed oil, yielding 99% biodiesel (Tang & Liang, 2015).

  • Ion Chromatography : A method for determining 4-hydroxy-1-butanesulfonic acid in sulfobutyl ether-β-cyclodextrin using ion chromatography was developed, demonstrating simplicity, accuracy, and reliability (Xiang, 2012).

  • Mosquito Repellents : Sulfonamides derived from butanesulfonic acid were found to be repellent to Aedes uegypti mosquitoes, with boiling point as a critical factor for activity duration (Gualtieri, Tsakotellis, Skinner, Johnson, Skidmore, & Maibach, 1973).

  • Thermophysical Characteristics of Ionic Liquids : N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts were studied for their properties as ionic liquids and solid electrolytes (Forsyth, Fraser, Howlett, Macfarlane, & Forsyth, 2006).

  • Polysulfone Ionomers for Proton-Conducting Fuel Cell Membranes : Sulfoalkylated polysulfones, modified with terminal sulfonic acid units, were prepared and studied as proton-conducting membrane materials (Karlsson & Jannasch, 2004).

Future Directions

The future of 2-Butanesulfonic acid and other sulfonic acids lies in their potential use as heterogeneous catalysts in the chemical industry . Efforts are being made to make industrial processes greener and more sustainable, and sulfonic solid acid materials are seen as a valid alternative to homogenous mineral acid in several acid-catalyzed reactions .

properties

IUPAC Name

butane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCDHOLJPJLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041395
Record name 2-Butanesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanesulfonic acid

CAS RN

16794-12-0
Record name 2-Butanesulfonic acid
Source ChemIDplus
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Record name 2-Butanesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butane-2-sulfonic acid
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Record name 2-BUTANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
W Lei, X Deng, X Zuo, L Zhang, D **e… - ACS Applied Energy …, 2021 - ACS Publications
… In this paper, 4-hydroxy-2-butanesulfonic acid gamma-sultone (HBAG) is demonstrated as an effective bifunctional electrolyte additive to improve the electrochemical performances of …
Number of citations: 5 pubs.acs.org
PA Levene, LA Mikeska - Journal of Biological Chemistry, 1925 - books.google.com
… In the present paper is discussed the change in optical rotation which is connected with the conversion of d-2-mercaptobutane into the corresponding 2-butanesulfonic acid. As in the …
Number of citations: 4 www.google.com
FD Hoerger - 1955 - search.proquest.com
… Helberger (reference 7) has reported the preparation of a mixture of the sultones of 4-hydroxyl-butanesulfonic acid and 4-hydroxy-2-butanesulfonic acid, but the Isomers were not …
Number of citations: 2 search.proquest.com
WE Truce, DN Burdge… - The Journal of Organic …, 1962 - ACS Publications
… 4-hydroxy-2-butanesulfonic acid sultone, and tolyl sultone reacted with methanolmuch more … Furthermore, on treating a mixture of 4-hydroxy-2-butanesulfonic acid sultone and 4-hydroxy…
Number of citations: 13 pubs.acs.org
D Blach, CE Alves De Souza, SC Méndez, FO Martínez - Gold Bulletin, 2021 - Springer
… There are a wide range of surfactants to form RMs; 1,4-bis[(2-ethylhexyl) oxy]-1,4-dioxo-2-butanesulfonic acid-sodium (AOT) forms spherical RMs in aromatic and hydrocarbon solvents …
Number of citations: 6 link.springer.com
RR Ferguson, RH Crabtree - The Journal of Organic Chemistry, 1991 - ACS Publications
Results S02 Reactions: Saturated Substrates. The Initial Experiment. We find that S02 is able to largely or com-pletely suppress dimerization by trap**3 the radical intermediates in …
Number of citations: 58 pubs.acs.org
RJ STELTENKAMP - 1962 - search.proquest.com
… su lfo n ic acid su lto ne, 4-hydroxy- 2-butanesulfonic acid sultone and to ly ls u lto ne … Furthermore; on tr eatinga mixture of z*-hydroxy-2-butanesulfonic acid sultone and 4hydroxy-l-…
Number of citations: 2 search.proquest.com
DN BURDGE - 1959 - search.proquest.com
… acid sultone, 4-hydroxy-2-butanesulfonic acid sultone, and tolylsultone all underwent … Furthermore on treating a mixture of the 4-hydroxy-2-butanesulfonic acid sultone and 4-…
Number of citations: 2 search.proquest.com
O MeO - orbit.dtu.dk
… are meant to comprise eg any acid(s) is/are selected from the group comprising or consisting of one or more of methanesulfonic acid, ethanesulfonic acid, 2-butanesulfonic acid, …
Number of citations: 0 orbit.dtu.dk
PV Grundler, J Brugger, BE Etschmann, L Helm… - … et Cosmochimica Acta, 2013 - Elsevier
Despite the close association between tellurium (Te) and gold (Au) in many epithermal, orogenic, and intrusion-related hydrothermal ore deposits, the hydrothermal chemistry of Te …
Number of citations: 138 www.sciencedirect.com

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